molecular formula C7H6NNaO2 B10764928 Sodium 4-aminobenzoate CAS No. 71720-42-8

Sodium 4-aminobenzoate

Cat. No.: B10764928
CAS No.: 71720-42-8
M. Wt: 159.12 g/mol
InChI Key: XETSAYZRDCRPJY-UHFFFAOYSA-M
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Description

Sodium 4-aminobenzoate, also known as sodium para-aminobenzoate, is a white crystalline powder with the molecular formula C7H6NNaO2. It is highly soluble in water, resulting in a clear solution. This compound is commonly used in various applications, including the pharmaceutical industry, where it serves as an active ingredient in certain medications. This compound is known for its local anesthetic and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-aminobenzoate typically involves the neutralization of 4-aminobenzoic acid with sodium hydroxide. The reaction proceeds as follows:

C7H7NO2+NaOHC7H6NNaO2+H2O\text{C}_7\text{H}_7\text{NO}_2 + \text{NaOH} \rightarrow \text{C}_7\text{H}_6\text{NNaO}_2 + \text{H}_2\text{O} C7​H7​NO2​+NaOH→C7​H6​NNaO2​+H2​O

This reaction is carried out in an aqueous medium, and the resulting solution is then evaporated to obtain the crystalline product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as filtration, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-aminobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium 4-aminobenzoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Sodium 4-aminobenzoate is similar to other compounds with a 4-aminobenzoate structure, such as:

    Procaine: Used as a local anesthetic.

    Tetracaine: Another local anesthetic with a longer duration of action.

    Benzocaine: Commonly used in topical pain relievers.

    Butamben: Used in topical anesthetics.

Uniqueness: this compound is unique due to its dual functionality as both a local anesthetic and an antimicrobial agent. Its high solubility in water and ability to form clear solutions make it particularly useful in pharmaceutical formulations .

Properties

IUPAC Name

sodium;4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETSAYZRDCRPJY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060296
Record name Sodium 4-aminobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

555-06-6, 54287-22-8, 71720-42-8
Record name Sodium aminobenzoate
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Record name Benzoic acid, 4-amino-, sodium salt
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Record name Benzoic acid, 4-amino-, sodium salt (1:1)
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Record name Sodium 4-aminobenzoate
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Record name Sodium 4-aminobenzoate
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Record name Sodium aminobenzoate
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Record name AMINOBENZOATE SODIUM
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